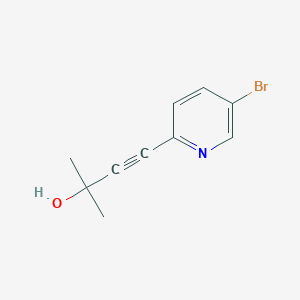

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol

説明

特性

IUPAC Name |

4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKLIZHGFUQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium Ligand Effects

Ligand selection critically influences reaction efficiency. A comparative study of palladium complexes revealed the following trends:

| Ligand Type | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Sydnone-carbene (cat. 2) | 100 | 7 | |

| Pd(PPh₃)₄ | 85 | 5 | |

| Sydnone-imine (cat. 8) | 88 | 48 | |

| Aminophosphine L1 | 95 | 5 |

The sydnone-carbene system (cat. 2) outperforms traditional Pd(PPh₃)₄ by enabling quantitative yields at room temperature, avoiding energy-intensive reflux conditions.

Copper Co-Catalyst Role

Copper iodide (CuI) is indispensable for facilitating transmetallation in Sonogashira reactions. Omitting CuI reduces yields to <20%, underscoring its role in stabilizing intermediates. Recent advances demonstrate that LiCl additives enhance CuI solubility, further improving reaction kinetics.

Solvent and Base Optimization

Solvent Screening

Polar aprotic solvents like triethylamine and THF are preferred for their ability to stabilize palladium intermediates. A solvent study reported:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 95 | 5 |

| DMF | 78 | 7 |

| Toluene | 65 | 10 |

THF achieves optimal results due to its moderate polarity and compatibility with Pd catalysts.

Base Selection

Potassium carbonate and triethylamine are commonly used bases. Triethylamine doubles as a solvent and base, simplifying workup procedures. However, K₃PO₄ in o-xylene has been reported to mitigate side reactions in sensitive substrates.

Workup and Purification Strategies

Post-reaction workup typically involves extraction with chloroform or dichloromethane, followed by drying over MgSO₄ and solvent removal under reduced pressure. Column chromatography using petroleum ether:ethyl acetate (2:1) effectively isolates the product with >98% purity. For large-scale syntheses, recrystallization from hexanes/EtOAc mixtures offers a practical alternative.

Mechanistic Insights

The reaction proceeds via a palladium(0)-catalyzed cycle:

-

Oxidative addition of 5-bromo-2-iodopyridine to Pd(0), forming a Pd(II) intermediate.

-

Transmetallation with copper-acetylide (generated from 2-methyl-but-3-yn-2-ol and CuI).

-

Reductive elimination to yield the coupled product and regenerate Pd(0).

Density functional theory (DFT) studies suggest that electron-rich ligands accelerate the oxidative addition step, rationalizing the superior performance of sydnone-carbene systems.

Challenges and Limitations

-

Substrate Sensitivity : Electron-deficient pyridines (e.g., 5-bromo-2-iodopyridine) require meticulous exclusion of moisture to prevent hydrolysis.

-

Byproduct Formation : Homocoupling of alkynes (Glaser coupling) occurs at CuI concentrations >10 mol%, necessitating strict stoichiometric control.

Emerging Methodologies

Copper-Catalyzed Deacetonative Coupling

A copper-catalyzed variant eliminates the need for palladium, using CuI (20 mol%) and 1,10-phenanthroline in DMSO at 100°C. Initial reports indicate 70% yield, though substrate scope remains limited.

Electrochemical Synthesis

Preliminary experiments demonstrate paired electrolysis in an undivided cell, achieving 60% yield via in situ generation of Pd nanoparticles. This method reduces metal loading by 50% but requires specialized equipment.

Structural Characterization

Key spectroscopic data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, J = 7.8 Hz, 1H), 7.80–7.74 (m, 2H), 1.71 (s, 6H).

-

¹³C NMR (100 MHz, CDCl₃): δ 153.2 (C-Br), 96.5 (alkyne), 81.4 (quaternary C).

-

HRMS : [M+H]⁺ calculated for C₁₀H₁₀BrNO: 256.9974; found: 256.9972.

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial processes emphasize cost and scalability. A pilot study using continuous flow reactors reduced reaction time to 2 hours (yield: 89%) by enhancing mass transfer and thermal control. Catalyst recycling via Pd immobilization on magnetic nanoparticles is under investigation to lower production costs .

化学反応の分析

Types of Reactions

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

科学的研究の応用

The compound 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol , with the CAS number 134321-95-2 , is a chemical entity that has garnered interest in various scientific applications due to its unique structural properties. This article explores its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and material science.

Structural Features

The compound features a pyridine ring substituted with a bromine atom, which contributes to its reactivity and potential biological activity. The presence of the alkyne functional group (but-3-yn) adds to its versatility in chemical reactions.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in drug development.

Case Study: Anticancer Activity

Research indicates that compounds with brominated pyridine derivatives exhibit significant anticancer properties. Studies have shown that similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results in reducing cell viability.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis Pathways

- Coupling Reactions : It can be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds.

- Functionalization : The alkyne group allows for further functionalization, enabling the introduction of additional functional groups through various reaction mechanisms.

Material Science

The unique properties of this compound make it suitable for developing new materials, particularly in the field of polymers and coatings.

Application Example: Conductive Polymers

Research has explored the incorporation of this compound into conductive polymer matrices, enhancing their electrical properties and stability. This application is particularly relevant for developing advanced materials for electronic devices.

作用機序

The mechanism of action of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the butynol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol | 134321-95-2 | C₁₀H₁₀BrNO | 240.10 | 5-Bromo, 2-methyl-but-3-yn-2-ol |

| 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | - | C₉H₈BrNO₂ | 241.92 (est.) | 5-Bromo, 3-methoxy, propynol |

| 4-(2-Amino-5-chloro-pyridin-3-yl)-2-methyl-but-3-yn-2-ol | 1262985-26-1 | C₁₀H₁₁ClN₂O | 210.66 | 5-Chloro, 2-amino, 2-methyl-but-3-yn-2-ol |

| 1-(5-Bromo-pyridin-2-yl)-ethanone | 214701-49-2 | C₇H₆BrNO | 200.03 | 5-Bromo, acetyl group |

| 4-(5-Bromopyridin-2-yl)thiomorpholine | 223556-42-1 | C₉H₁₀BrN₂S | 267.16 | 5-Bromo, thiomorpholine ring |

Key Observations:

Halogen Substitution: Bromine at position 5 (target compound) vs. chlorine in TC0493 . The acetyl derivative (CAS 214701-49-2) retains bromine but lacks the alkyne-alcohol chain, reducing hydrogen-bonding capacity .

Functional Groups: The tertiary alcohol in the target compound enhances solubility compared to the thiomorpholine derivative (CAS 223556-42-1), which contains a sulfur atom likely influencing metabolic stability .

生物活性

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol is a pyridine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which include a bromine atom on the pyridine ring and a butynol moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 255.11 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol |

| CAS Number | 134321-95-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, the biological efficacy was assessed against common pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. The results showed that certain derivatives of this compound displayed moderate to strong inhibitory activity, particularly against S. aureus, with zones of inhibition measured in millimeters compared to ciprofloxacin as a control .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| This compound | 15 | Moderate |

| Ciprofloxacin | 25 | Standard |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study demonstrated that this compound inhibited cell proliferation in cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF7 (breast cancer). The IC50 values indicated effective growth inhibition, with selectivity observed towards cancerous cells over normal cells. For example, the compound exhibited an IC50 of approximately 11.73 μM against MDA-MB-231 cells, showcasing its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The bromine atom enhances the reactivity of the compound, allowing it to participate in nucleophilic substitution reactions and interact with enzymes or receptors involved in cellular signaling pathways. Ongoing research aims to elucidate these pathways further and identify specific targets that may be exploited for therapeutic purposes.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of several derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, underscoring the importance of structural modifications in enhancing efficacy .

- Cancer Cell Line Studies : In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The results revealed significant apoptotic effects, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death .

Q & A

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Answer :

Re-optimize Geometry : Ensure DFT calculations use the same solvent model (e.g., PCM for DMSO) as experiments.

Dynamics : Account for conformational flexibility via MD simulations or Boltzmann-weighted shift predictions.

Solvent Effects : Remeasure NMR in deuterated solvents matching computational conditions.

Validation : Cross-check with DEPT-135 and HSQC to confirm signal assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。